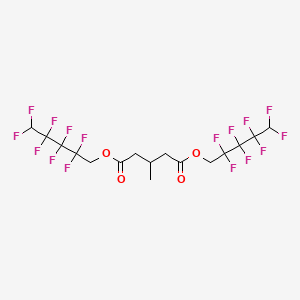
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate: is a fluorinated ester compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate typically involves esterification reactions. One common method is the reaction between 3-methylpentanedioic acid and 2,2,3,3,4,4,5,5-octafluoropentanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
Chemistry: Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate is used as a building block in the synthesis of fluorinated polymers and materials. Its unique properties make it valuable in the development of high-performance coatings and surfactants.
Biology: In biological research, this compound is utilized in the study of fluorinated biomolecules and their interactions with biological systems. Its hydrophobic nature allows for the investigation of membrane proteins and lipid interactions.
Medicine: The compound’s stability and hydrophobicity make it a candidate for drug delivery systems, particularly in the formulation of hydrophobic drugs. It is also explored for its potential use in imaging agents due to its fluorine content.
Industry: Industrially, this compound is employed in the production of specialty chemicals, including lubricants and anti-corrosion agents. Its chemical resistance and stability are advantageous in harsh environments.
Mécanisme D'action
The mechanism of action of Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate is primarily based on its hydrophobic interactions and chemical stability. In biological systems, it interacts with hydrophobic regions of proteins and lipids, influencing their structure and function. The fluorine atoms enhance the compound’s stability, reducing its reactivity and degradation.
Comparaison Avec Des Composés Similaires
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
- Fumaric acid, 3-(2-methoxyethyl)heptyl 2,2,3,3,4,4,5,5-octafluoropentyl ester
Comparison: Compared to similar compounds, Bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate exhibits enhanced chemical stability and hydrophobicity due to the presence of multiple fluorine atoms. This makes it particularly suitable for applications requiring high resistance to chemical degradation and interaction with hydrophobic environments.
Propriétés
Numéro CAS |
376-94-3 |
|---|---|
Formule moléculaire |
C16H14F16O4 |
Poids moléculaire |
574.25 g/mol |
Nom IUPAC |
bis(2,2,3,3,4,4,5,5-octafluoropentyl) 3-methylpentanedioate |
InChI |
InChI=1S/C16H14F16O4/c1-6(2-7(33)35-4-11(21,22)15(29,30)13(25,26)9(17)18)3-8(34)36-5-12(23,24)16(31,32)14(27,28)10(19)20/h6,9-10H,2-5H2,1H3 |
Clé InChI |
NZAPULLMMSPBKX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)CC(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


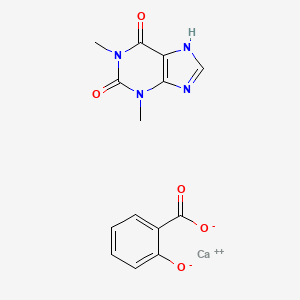
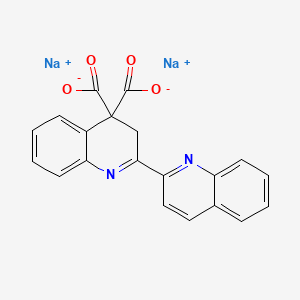
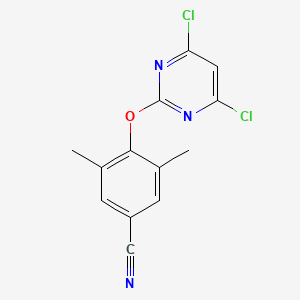

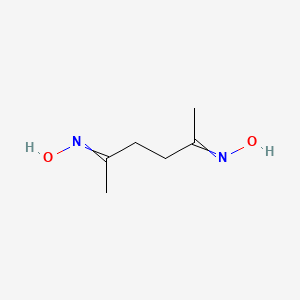
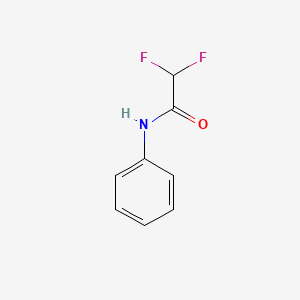



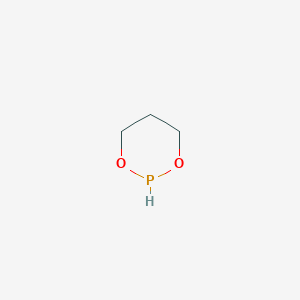
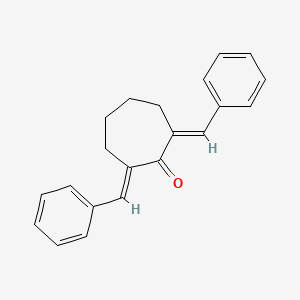
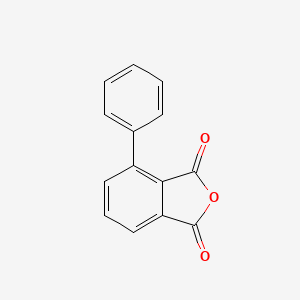
![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)

